Nocardicyclin A

Description

This compound has been reported in Nocardia pseudobrasiliensis with data available.

isolated from Nocardia pseudobrasiliensis; structure in first source

Properties

CAS No. |

199173-81-4 |

|---|---|

Molecular Formula |

C30H35NO11 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

(2R,3R,4R)-4-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-2,5,7-trihydroxy-3,10-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C30H35NO11/c1-12-26(36)29(2,31(4)5)11-17(41-12)42-25-19-14(27(37)30(3,38)28(25)40-7)10-13-18(23(19)34)24(35)20-15(32)8-9-16(39-6)21(20)22(13)33/h8-10,12,17,25-26,28,32,34,36,38H,11H2,1-7H3/t12-,17-,25+,26+,28+,29-,30-/m0/s1 |

InChI Key |

VOWLRGXRNLYFMV-BSDPKGMPSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]([C@@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)O |

Other CAS No. |

199173-81-4 |

Synonyms |

nocardicyclin A |

Origin of Product |

United States |

Foundational & Exploratory

Nocardicyclin A: A Technical Guide to its Discovery and Isolation from Nocardia pseudobrasiliensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Nocardicyclin A, a novel anthracycline antibiotic. The information is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound is a bioactive secondary metabolite produced by the actinomycete Nocardia pseudobrasiliensis. It belongs to the anthracycline class of antibiotics, a group of compounds renowned for their therapeutic properties, particularly in oncology. The discovery of this compound has opened new avenues for research into novel antibiotics and potential anti-cancer agents. This document details the scientific journey from the identification of the producing microorganism to the isolation and preliminary characterization of this promising molecule.

Discovery of this compound

This compound was first reported in 1997 by a team of researchers led by Y. Tanaka.[1] The compound was discovered during a screening program aimed at identifying new antibiotics from rare actinomycetes. The producing organism was identified as Nocardia pseudobrasiliensis strain IFM 0624 (also known as JCM 9894).[1] Initial studies revealed that this compound exhibits cytotoxic activity against L1210 and P388 leukemia cells and is active against Gram-positive bacteria, including Mycobacterium and Nocardia species.[1]

The Producing Microorganism: Nocardia pseudobrasiliensis

Nocardia pseudobrasiliensis is a Gram-positive, aerobic actinomycete.[2] Strains of this species have been isolated from various environments, including clinical specimens.[3][4] The type strain, ATCC 51512, was isolated from a human leg abscess.[3] For the production of this compound, the strain Nocardia pseudobrasiliensis IFM 0624 was utilized.[1]

Cultivation of Nocardia pseudobrasiliensis IFM 0624

While the specific fermentation medium and conditions for optimal this compound production are detailed in the primary research article, general cultivation methods for Nocardia species can be adapted. A representative protocol is provided below. It is important to note that optimization of media components and culture parameters is critical for maximizing the yield of the desired secondary metabolite.

Experimental Protocol: Cultivation of Nocardia pseudobrasiliensis

-

Seed Culture Preparation:

-

Inoculate a loopful of Nocardia pseudobrasiliensis IFM 0624 from a slant culture into a 50 mL flask containing 10 mL of a suitable seed medium (e.g., yeast extract-malt extract broth).

-

Incubate the flask on a rotary shaker at 28-30°C for 2-3 days until good growth is observed.

-

-

Production Culture:

-

Transfer the seed culture (5-10% v/v) into a larger production flask containing a production medium. A typical production medium for actinomycetes may contain a combination of carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts.

-

Incubate the production culture on a rotary shaker at 28-30°C for 5-7 days.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

-

Isolation and Purification of this compound

This compound is isolated from the mycelial cake of the fermentation broth.[1] The isolation process involves solvent extraction followed by a series of chromatographic steps to purify the compound.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as methanol or acetone.

-

Concentrate the solvent extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound.

-

Perform further purification steps, which may include preparative HPLC on a reversed-phase column (e.g., C18) to obtain pure this compound.

-

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the fermentation culture of Nocardia pseudobrasiliensis.

Caption: General workflow for the isolation and purification of this compound.

Physicochemical Properties and Structural Elucidation

The structure of this compound was elucidated using spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₅NO₁₁ | [1][5] |

| Molecular Weight | 585.60 g/mol | [5] |

| Appearance | Not specified in abstract | |

| Solubility | Not specified in abstract |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings/Data | Reference |

| Mass Spectrometry | Molecular formula determined as C₃₀H₃₅NO₁₁ | [1] |

| ¹H NMR Spectroscopy | Data not available in abstract | |

| ¹³C NMR Spectroscopy | Data not available in abstract |

Note: Detailed spectroscopic data is typically found in the full-text publication and is not available in the abstract.

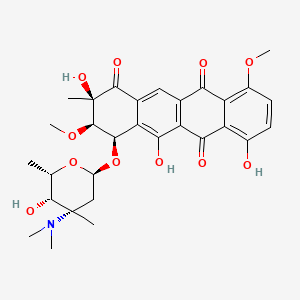

The structural characterization revealed that this compound is an anthracycline antibiotic with 1- and 8-methoxyl groups, a 10-carbonyl group, and a novel carbon-methylated aminosugar constituent.[1]

Biological Activity

This compound has demonstrated promising biological activities.

Table 3: Biological Activity of this compound

| Activity Type | Target | Results | Reference |

| Cytotoxic Activity | L1210 and P388 leukemia cells | Active | [1] |

| Antibacterial Activity | Gram-positive bacteria (including Mycobacterium spp. and Nocardia spp.) | Active | [1] |

| Gram-negative bacteria | Inactive | [1] |

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics. Its unique structural features and potent biological activities make it a compelling candidate for further investigation in drug development programs. The protocols and data presented in this guide are based on the initial discovery and characterization of this compound. For researchers seeking to replicate or build upon this work, access to the full-text of the primary research article by Tanaka et al. (1997) is highly recommended to obtain the most detailed experimental procedures and comprehensive data.

References

- 1. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocardia pseudobrasiliensis | Type strain | DSM 44290, ATCC 51512, CCUG 35436, CIP 104600, JCM 9894, CGMCC 4.1880, IFM 0624, NBRC 108224 | BacDiveID:10726 [bacdive.dsmz.de]

- 3. researchgate.net [researchgate.net]

- 4. Nocardia pseudobrasiliensis as an Emerging Cause of Opportunistic Infection after Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Assembly Line: A Technical Guide to the Putative Nocardicyclin A Biosynthesis Pathway in Nocardia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Nocardicyclin A, an anthracycline antibiotic produced by Nocardia pseudobrasiliensis. Due to the absence of specific published research on the this compound biosynthetic gene cluster, this document outlines a proposed pathway based on the well-characterized biosynthesis of other type II polyketide-derived anthracyclines. It includes generalized experimental protocols for pathway elucidation and presents illustrative quantitative data from related systems to serve as a practical reference for researchers in the field.

Introduction to this compound and Anthracycline Biosynthesis

Nocardicyclins A and B are anthracycline antibiotics isolated from the mycelial cake of Nocardia pseudobrasiliensis IFM 0624.[1] this compound exhibits cytotoxic activity against leukemia cell lines and is active against Gram-positive bacteria.[1] Like other anthracyclines, its structure consists of a tetracyclic aglycone core attached to a sugar moiety.[1]

The biosynthesis of such complex natural products is orchestrated by a series of enzymes encoded in a dedicated biosynthetic gene cluster (BGC). For anthracyclines, this typically involves a type II polyketide synthase (PKS) for the assembly of the polyketide backbone, followed by a series of tailoring enzymes that modify this backbone to create the final, biologically active molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, beginning with the formation of the polyketide chain and culminating in glycosylation and other modifications.

Pathway Description:

-

Polyketide Chain Synthesis: The biosynthesis is initiated with a starter unit, likely propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the type II PKS. The polyketide chain is then extended through the sequential addition of nine malonyl-CoA extender units, catalyzed by the ketosynthase subunits (KSα and KSβ). This results in a linear decaketide chain.

-

Early Tailoring Events: The nascent polyketide chain undergoes a series of modifications while still attached to the PKS complex. A ketoreductase (KR) reduces specific keto groups, followed by aromatization and cyclization reactions catalyzed by an aromatase (ARO) and a cyclase (CYC), respectively. These steps are crucial for the formation of the characteristic tetracyclic ring structure of the anthracycline core.

-

Formation of the Aglycone: The resulting intermediate, likely resembling aklanonic acid, is released from the PKS. Subsequent tailoring reactions, including methylation by a methyltransferase (MT) and oxidations by oxidoreductases (OXY), further modify the aglycone to produce the Nocardicyclinone A core.

-

Glycosylation: In parallel, a separate set of enzymes synthesizes the novel carbon-methylated aminosugar characteristic of this compound. This sugar is activated, typically as a TDP-sugar derivative. A glycosyltransferase (GT) then attaches this activated sugar to the Nocardicyclinone A aglycone, yielding the final product, this compound.

Quantitative Data from Related Anthracycline Biosynthesis

While specific quantitative data for this compound biosynthesis is not available, the following table presents representative data from studies on the biosynthesis of other anthracyclines to provide a comparative baseline for researchers.

| Enzyme Class | Substrate(s) | Apparent Km (µM) | Apparent kcat (min-1) | Product(s) | Organism/System |

| Ketosynthase (KSα/KSβ) | Malonyl-ACP | 10-50 | 5-20 | Acyl-ACPn+1 | Streptomyces spp. |

| Ketoreductase (KR) | Polyketide intermediate, NADPH | 20-100 | 100-500 | Reduced polyketide | In vitro reconstitution |

| Glycosyltransferase (GT) | TDP-daunosamine, Aklavinone | 50-200 | 5-15 | Daunorubicin | Streptomyces peucetius |

| Methyltransferase (MT) | Aklanonic acid, SAM | 30-150 | 2-10 | Aklaviketone | Streptomyces galilaeus |

Note: The data presented in this table is illustrative and compiled from various studies on anthracycline biosynthesis. It is intended to provide a general reference and may not be directly applicable to this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The following are detailed methodologies for key experiments typically employed in the characterization of novel secondary metabolite biosynthetic pathways.

Identification and Cloning of the Biosynthetic Gene Cluster

A common workflow for identifying and cloning a target biosynthetic gene cluster is outlined below.

Protocol:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a pure culture of Nocardia pseudobrasiliensis IFM 0624 using standard protocols for Actinobacteria.

-

Genomic Library Construction: The purified genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and the resulting fragments are ligated into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC), which is then used to transform E. coli.

-

Probe Design and PCR Screening: Degenerate primers are designed based on conserved regions of known type II polyketide synthase ketosynthase (KSα) genes. These primers are used to screen the genomic library by PCR to identify clones containing PKS genes.

-

Sequencing and Bioinformatic Analysis: Positive clones are sequenced using next-generation sequencing technologies. The resulting sequences are assembled and analyzed using bioinformatics tools like antiSMASH to identify the complete biosynthetic gene cluster and annotate the putative functions of the open reading frames (ORFs).

Heterologous Expression and Gene Inactivation

To confirm the function of the identified BGC, heterologous expression in a model host and targeted gene inactivation are performed.

Protocol:

-

Heterologous Expression: The entire cloned BGC is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus. The resulting transformants are cultivated, and the culture extracts are analyzed by HPLC and mass spectrometry for the production of this compound or its intermediates.

-

Gene Inactivation: To determine the function of specific genes within the cluster, targeted gene knockouts are created in the native producer or the heterologous host. This is typically achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette. The resulting mutants are then analyzed for their metabolic profile to observe the loss of this compound production or the accumulation of biosynthetic intermediates.

In Vitro Biochemical Characterization of Enzymes

To understand the precise function and catalytic mechanism of key enzymes in the pathway, they are expressed, purified, and characterized in vitro.

Protocol:

-

Protein Expression and Purification: The gene of interest (e.g., a glycosyltransferase or a methyltransferase) is cloned into an expression vector with an affinity tag (e.g., a His-tag). The protein is then overexpressed in a suitable host, typically E. coli, and purified to homogeneity using affinity chromatography followed by size-exclusion chromatography.

-

Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with its putative substrate(s) and any necessary co-factors. The reaction products are analyzed by HPLC, LC-MS, or spectrophotometry. For kinetic analysis, the reaction rates are measured at varying substrate concentrations to determine the Km and kcat values.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at understanding and engineering the production of this and other novel anthracyclines. The elucidation of the specific gene cluster in Nocardia pseudobrasiliensis will be a critical step in confirming this putative pathway. Subsequent characterization of the individual enzymes will not only provide fundamental insights into the biosynthesis of complex natural products but also open avenues for the combinatorial biosynthesis of novel anthracycline derivatives with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations.

References

In-depth Technical Guide to the Chemical Structure Elucidation of Nocardicyclin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin A is an anthracycline antibiotic isolated from Nocardia pseudobrasiliensis. Its structural elucidation is a critical process for understanding its mechanism of action and for enabling further drug development efforts. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the chemical structure of this compound. Due to the unavailability of the full primary research article detailing the complete spectroscopic data, this guide focuses on the established general procedures and logical workflows used in natural product structure elucidation, supplemented by the publicly available information for this compound.

Introduction

This compound, with the molecular formula C₃₀H₃₅NO₁₁, belongs to the anthracycline class of antibiotics.[1] These compounds are known for their potent cytotoxic activities and are widely used as chemotherapeutic agents. The core structure of this compound is characterized by a tetracyclic aglycone and a novel carbon-methylated aminosugar moiety.[1] The elucidation of its precise chemical structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Structural Features

Initial characterization of this compound identified several key structural features:[1]

-

Aglycone: A tetracyclic anthracycline core.

-

Methoxyl Groups: Presence of methoxyl groups at positions 1 and 8.

-

Carbonyl Group: A carbonyl group located at position 10.

-

Aminosugar: A novel carbon-methylated aminosugar attached to the aglycone.

Experimental Protocols for Structure Elucidation

The determination of a novel natural product's structure, such as this compound, follows a well-established workflow.

Isolation and Purification

The first step involves the isolation of this compound from the mycelial cake of Nocardia pseudobrasiliensis IFM 0624 (JCM 9894).[1] This is typically achieved through a series of chromatographic techniques, including:

-

Solvent Extraction: Extraction of the microbial culture with an organic solvent (e.g., ethyl acetate, chloroform) to obtain a crude extract.

-

Column Chromatography: Separation of the crude extract on a stationary phase (e.g., silica gel, Sephadex) using a gradient of solvents to fractionate the components.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the target compound to obtain a sample of high purity for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, HRMS would have been used to confirm the molecular formula of C₃₀H₃₅NO₁₁.

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments provide valuable information about the connectivity of the molecule. The fragmentation pattern can reveal the structure of the sugar moiety and the aglycone, as well as the location of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is necessary to piece together the complete chemical structure.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and for establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are in close proximity. This is essential for determining the relative stereochemistry of the molecule.

Data Presentation (Illustrative)

While the specific spectroscopic data for this compound is not publicly available in detail, the following tables illustrate how such data would be structured for a comprehensive analysis.

Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Fragment

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1' | 5.20 | d | 3.5 |

| H-2' | 3.85 | dd | 10.0, 3.5 |

| H-3' | 4.10 | m | |

| H-4' | 3.95 | t | 9.5 |

| H-5' | 3.70 | m | |

| 1'-CH₃ | 1.25 | d | 6.5 |

Table 2: Illustrative ¹³C NMR Data for a Hypothetical this compound Fragment

| Position | δC (ppm) | DEPT |

| C-1' | 98.5 | CH |

| C-2' | 72.0 | CH |

| C-3' | 75.5 | CH |

| C-4' | 70.1 | CH |

| C-5' | 78.2 | CH |

| 1'-CH₃ | 18.5 | CH₃ |

Visualization of the Elucidation Process

The logical workflow and the interpretation of spectroscopic data can be visualized using diagrams.

Caption: Workflow for the structure elucidation of this compound.

Caption: Logical relationships in NMR data interpretation for structure elucidation.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates separation science with advanced spectroscopic techniques. While the complete, detailed spectroscopic data from the primary literature is not accessible for this guide, the established methodologies of mass spectrometry and multidimensional NMR spectroscopy provide a robust framework for determining its complex chemical architecture. The combination of these techniques allows for the unambiguous assignment of its molecular formula, the connectivity of its atoms, and its relative stereochemistry, which are essential for its further investigation as a potential therapeutic agent.

References

Nocardicyclin A: A Technical Whitepaper on its Presumed Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Nocardicyclin A is limited in publicly accessible scientific literature. This document summarizes the available data and extrapolates its likely mechanism of action based on its classification as an anthracycline antibiotic. The experimental protocols provided are generalized methodologies for studying compounds of this class and are not specific to this compound, as such detailed information is not currently available.

Introduction

This compound is a novel anthracycline antibiotic isolated from the bacterium Nocardia pseudobrasiliensis.[1] Initial studies have demonstrated its cytotoxic activity against murine leukemia cell lines, suggesting its potential as an anticancer agent.[1] As an anthracycline, this compound is presumed to share a mechanism of action with other well-characterized members of this class, such as Doxorubicin and Daunorubicin. This technical guide provides an in-depth overview of the putative mechanism of action of this compound in cancer cells, based on its classification and the known activities of anthracyclines.

Core Mechanism of Action: The Anthracycline Paradigm

The primary anticancer mechanism of anthracyclines involves a multi-faceted attack on cancer cell proliferation and survival, centering on the disruption of DNA replication and the induction of apoptosis. The core mechanisms are believed to be:

-

DNA Intercalation: Anthracyclines possess a planar ring structure that inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of transcription and replication.

-

Topoisomerase II Inhibition: A crucial aspect of the anthracycline mechanism is the inhibition of topoisomerase II. This enzyme is responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, which is essential during replication and transcription. Anthracyclines stabilize the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a highly cytotoxic event that triggers cell cycle arrest and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can participate in redox reactions, leading to the production of ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity.

Quantitative Data

Specific quantitative data for this compound's activity is scarce in the available literature. The foundational study reported its cytotoxic effects on the following murine leukemia cell lines:

| Compound | Cell Line | Activity | Reference |

| This compound | L1210 | Cytotoxic | [1] |

| This compound | P388 | Cytotoxic | [1] |

Further research is required to determine specific IC50 values and to evaluate the activity of this compound across a broader range of cancer cell lines.

Signaling Pathways

Based on the general mechanism of anthracyclines, this compound is likely to induce signaling pathways associated with DNA damage and apoptosis.

References

In-Depth Technical Guide to Nocardicyclin A: Molecular Formula and Structural Features

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin A is a novel anthracycline antibiotic that demonstrates significant cytotoxic and antibacterial activities. Isolated from Nocardia pseudobrasiliensis, this molecule presents a unique chemical architecture that distinguishes it from other members of the anthracycline class. This technical guide provides a comprehensive overview of the molecular formula and key structural characteristics of this compound, supported by a summary of its spectroscopic data. Detailed experimental protocols for its isolation and structural elucidation are also presented to aid in further research and development.

Molecular Formula and Core Structure

The molecular formula of this compound has been determined to be C₃₀H₃₅NO₁₁ [1]. This composition was established through a combination of high-resolution mass spectrometry and elemental analysis.

Structurally, this compound is classified as an anthracycline antibiotic. Its core framework is characterized by a tetracyclic aglycone moiety. Key distinguishing features include:

-

1- and 8-methoxyl groups: These substitutions on the anthracycline ring are crucial for its electronic properties and biological activity.

-

10-carbonyl group: A ketone functionality at the C-10 position is a characteristic feature of this subclass of anthracyclines.

-

Novel Carbon-Methylated Aminosugar: Attached to the aglycone is a unique aminosugar constituent that is carbon-methylated, contributing to the novelty of the molecule[1].

Quantitative Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR | Specific chemical shifts and coupling constants delineating the proton environments within the molecule. |

| ¹³C NMR | Characteristic signals confirming the carbon skeleton, including the carbonyl and methoxy groups. |

| FAB-MS | A molecular ion peak consistent with the molecular formula C₃₀H₃₅NO₁₁. |

| UV-Vis (in Methanol) | Absorption maxima (λmax) indicating the presence of the anthracycline chromophore. |

Detailed, specific peak lists for ¹H and ¹³C NMR, as well as the exact m/z value from FAB-MS and λmax from UV-Vis, are detailed in the original publication by Tanaka et al. (1997) and are essential for unambiguous identification.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural characterization of this compound, based on the pioneering work in the field.

Fermentation and Isolation

This compound is produced by the fermentation of Nocardia pseudobrasiliensis IFM 0624. The general workflow for its isolation is as follows:

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: The producing organism, Nocardia pseudobrasiliensis, is cultured in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites, including this compound.

-

Harvesting and Extraction: The mycelial cake is separated from the culture broth. The active compounds are then extracted from the mycelial cake using an appropriate organic solvent system.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica gel column chromatography for initial fractionation.

-

Sephadex LH-20 column chromatography for further purification.

-

Preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), is employed to determine the accurate mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the connectivity of atoms:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, allowing for the assembly of the molecular framework. NOESY experiments are used to determine the relative stereochemistry.

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to identify the chromophore system, which is characteristic of the anthracycline scaffold.

-

Data Integration: The data from all spectroscopic techniques are integrated to propose and confirm the final chemical structure of this compound.

Biological Activity

This compound has demonstrated potent biological activities. It exhibits significant cytotoxic activity against leukemia cell lines L1210 and P388[1]. Furthermore, it is active against a range of Gram-positive bacteria, including Mycobacterium and Nocardia species[1].

Conclusion

This compound represents a significant discovery in the field of natural product chemistry and antibiotic research. Its unique structural features and promising biological activities make it a compelling candidate for further investigation in drug development programs. The detailed molecular formula, structural characteristics, and experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

Nocardicyclin A: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin A is a novel anthracycline antibiotic isolated from Nocardia pseudobrasiliensis.[1] As a member of the anthracycline class of compounds, it exhibits significant biological activity, including cytotoxic effects against leukemia cell lines and antibacterial properties against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for its evaluation, and an exploration of its likely mechanism of action based on the well-established activities of the anthracycline family.

Introduction

This compound, a natural product derived from actinomycetes, has emerged as a molecule of interest due to its potent cytotoxic and antibacterial properties.[1] Structurally characterized as an anthracycline, it shares a common chemical scaffold with widely used chemotherapeutic agents. This guide aims to consolidate the current understanding of this compound's biological profile, offering a valuable resource for researchers engaged in natural product chemistry, oncology, and antibiotic drug discovery.

Biological Activities

This compound has demonstrated a dual spectrum of biological activity:

-

Cytotoxic Activity: It exerts cytotoxic effects against L1210 and P388 murine leukemia cell lines.[1] This positions this compound as a potential candidate for further investigation in cancer chemotherapy.

-

Antibacterial Activity: The compound is active against a range of Gram-positive bacteria, including Mycobacterium and Nocardia species.[1] Notably, it is inactive against Gram-negative bacteria.[1]

Quantitative Biological Data

Table 1: Representative Cytotoxic Activity of Doxorubicin against Leukemia Cell Lines

| Cell Line | IC50 (µM) | Reference |

| P388/ADR (doxorubicin-resistant) | 24 | [2] |

| H9c2 (cardiomyocytes) | 20.6 (24h), 0.4778 (48h), 0.02895 (72h) | [3] |

Table 2: Representative Antibacterial Activity of Doxorubicin against Gram-Positive Bacteria

| Bacterial Species | MIC (µM) | Reference |

| Mycobacterium smegmatis | 8 | [4] |

| Mycobacterium tuberculosis | 5 | [4] |

| Staphylococcus pseudintermedius | Inhibitory effect observed | [5] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been explicitly elucidated. However, based on its structural classification as an anthracycline, it is highly probable that it shares a similar mechanism with other members of this class, such as doxorubicin. The multifaceted mechanism of anthracyclines is believed to involve:

-

DNA Intercalation and Topoisomerase II Inhibition: Anthracyclines intercalate into DNA, leading to the inhibition of topoisomerase II. This action prevents the re-ligation of DNA strands during replication and transcription, ultimately causing DNA damage and triggering apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cytotoxicity.

-

Modulation of Cellular Signaling Pathways: Anthracyclines are known to activate various signaling pathways that influence cell fate. These include the MAPK/ERK pathway, which is involved in cell survival, and stress-activated protein kinases (SAPKs) like JNK and p38, which are associated with apoptosis.[6] The PI3K/Akt pathway, a critical pro-survival pathway, can also be affected.

Diagram 1: Generalized Signaling Pathway for Anthracycline-Induced Cytotoxicity

Caption: Generalized signaling cascade of anthracyclines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on leukemia cell lines such as L1210 and P388.

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

-

Leukemia cell lines (L1210 or P388)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

96-well microtiter plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed leukemia cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[7]

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

-

Centrifuge the plates at 1500 rpm for 15 minutes and carefully remove the supernatant.[7]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Diagram 3: Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining the MIC via broth microdilution.

Materials:

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Mycobacterium smegmatis)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of this compound in the appropriate broth medium.

-

Dispense 100 µL of each dilution into the wells of a 96-well plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37°C for 16-20 hours.[8]

-

Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antibacterial activities. Its classification as an anthracycline suggests a potent and multi-faceted mechanism of action. While the currently available data provides a solid foundation, further research is warranted to fully characterize its biological profile. Key future directions include:

-

Determination of IC50 and MIC values: Rigorous testing is needed to quantify the potency of this compound against a broader panel of cancer cell lines and bacterial strains.

-

Elucidation of the specific mechanism of action: Detailed studies are required to confirm its interaction with DNA and topoisomerase II, and to investigate its specific effects on cellular signaling pathways.

-

In vivo efficacy studies: Preclinical animal models will be essential to evaluate the therapeutic potential of this compound in both oncology and infectious disease settings.

This technical guide serves as a comprehensive resource to facilitate and inspire further investigation into the promising biological activities of this compound.

References

- 1. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of doxorubicin resistance in P388/ADR cells by Ro44-5912, a tiapamil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimycobacterial activity of DNA intercalator inhibitors of Mycobacterium tuberculosis primase DnaG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of chemotherapeutic drugs against Escherichia coli and Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of doxorubicin and vinblastine sensitivity in anthracycline-resistant P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Nocardicyclin A Against L1210 and P388 Leukemia Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A, an anthracycline antibiotic, has demonstrated cytotoxic activity against murine leukemia cell lines L1210 and P388. This technical guide consolidates the available scientific information regarding the effects of this compound on these specific cancer cell lines. While the existing literature confirms its cytotoxic properties, this document also highlights the current gaps in publicly available data, particularly concerning quantitative cytotoxicity metrics, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Data Presentation

A thorough review of published scientific literature reveals a confirmation of this compound's cytotoxic effects on both L1210 and P388 leukemia cells. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values, are not available in the public domain. This absence of data prevents a detailed quantitative comparison of its potency against these two cell lines.

Table 1: Summary of Available Cytotoxicity Data for this compound

| Cell Line | Compound | Reported Effect | Quantitative Data (e.g., IC50) | Source |

| L1210 | This compound | Cytotoxic activity | Not available | [1] |

| P388 | This compound | Cytotoxic activity | Not available | [1] |

Experimental Protocols

Detailed experimental protocols for the specific application and testing of this compound on L1210 and P388 cells are not explicitly described in the available literature. However, based on standard practices for in vitro cytotoxicity assays with leukemia cell lines, a generalized workflow can be inferred.

General Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like this compound on leukemia cell lines.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound against leukemia cell lines.

Signaling Pathways

The precise signaling pathways modulated by this compound in L1210 and P388 leukemia cells have not been elucidated in the available scientific literature. Anthracyclines, as a class of compounds, are known to exert their cytotoxic effects through various mechanisms, including:

-

DNA Intercalation and Topoisomerase II Inhibition: Leading to DNA damage and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Causing oxidative stress and cellular damage.

-

Induction of Apoptosis: Through activation of intrinsic and extrinsic pathways.

Without specific studies on this compound, any depiction of its signaling pathway would be speculative. The following diagram illustrates a hypothetical signaling pathway often associated with anthracycline-induced apoptosis, which could be a starting point for future research on this compound.

Caption: A potential signaling cascade for anthracycline-induced apoptosis, which may be relevant for this compound.

Conclusion and Future Directions

This compound has been identified as a cytotoxic agent against L1210 and P388 leukemia cells.[1] However, a significant knowledge gap exists regarding the specifics of its activity. To fully understand its therapeutic potential, future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound in L1210 and P388 cells to quantify its potency.

-

Detailed Mechanistic Studies: Investigating the precise molecular mechanisms, including its effects on cell cycle progression, apoptosis induction, and specific signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models to assess its potential as a therapeutic agent.

The information presented in this guide serves as a foundational overview for researchers and professionals in the field of oncology drug development. Further empirical studies are imperative to unlock the full potential of this compound as a cytotoxic agent.

References

Nocardicyclin A from Nocardia pseudobrasiliensis: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nocardicyclin A, an anthracycline antibiotic produced by the actinomycete Nocardia pseudobrasiliensis. The document details the characteristics of the producing organism, methods for its isolation and cultivation, a proposed protocol for the extraction and purification of this compound, its biological activities, and a discussion of its likely mechanism of action and biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and antibiotic development.

The Producing Organism: Nocardia pseudobrasiliensis

Nocardia pseudobrasiliensis is a Gram-positive, rod-shaped, mesophilic, and microaerophilic bacterium belonging to the family Nocardiaceae.[1] It is known to form aerial mycelia and is found in soil, though it has also been identified as an opportunistic pathogen in humans, causing nocardiosis.[1][2] The type strain of Nocardia pseudobrasiliensis is ATCC 51512 (DSM 44290, JCM 9894, IFM 0624), which was isolated from a leg abscess of a patient with ulcerative colitis.[1]

Table 1: Morphological and Physiological Characteristics of Nocardia pseudobrasiliensis

| Characteristic | Description |

| Gram Stain | Positive |

| Shape | Rod-shaped, forms aerial mycelium |

| Oxygen Requirement | Microaerophilic to Aerobic[1][3] |

| Temperature Range | Mesophilic (growth at 37°C)[2] |

| Colony Morphology | Yellow-orange colonies[1] |

Isolation and Cultivation of Nocardia pseudobrasiliensis

The isolation of Nocardia species from soil can be challenging due to their slow growth compared to other soil microorganisms. Selective isolation techniques are therefore crucial.

Experimental Protocol: Selective Isolation from Soil

This protocol is a composite of established methods for isolating Nocardia from environmental samples.

Materials:

-

Soil sample

-

Sterile phosphate buffer (5 mM, pH 7.2)

-

Paraffin-coated glass rods (sterilized)

-

Carbon-Free Broth (CFB)

-

Humic Acid-Vitamin B Agar (HV Agar) supplemented with cycloheximide (50 µg/mL) and nalidixic acid (20 µg/mL)

-

Sterile petri dishes, flasks, and pipettes

-

Incubator

Procedure:

-

Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days to reduce the number of vegetative bacteria.

-

Paraffin Baiting:

-

Place 1 g of the dried soil sample into a sterile flask containing 10 mL of CFB.

-

Add a sterile paraffin-coated glass rod to the flask.

-

Incubate at 28-30°C for 2-4 weeks, observing for the growth of mycelia on the paraffin rod.

-

-

Isolation:

-

Once growth is observed, carefully remove the paraffin rod and scrape off a small amount of the mycelium.

-

Streak the mycelium onto the surface of HV agar plates.

-

Incubate the plates at 28-30°C for 1-2 weeks.

-

-

Purification:

-

Observe the plates for colonies exhibiting the characteristic morphology of Nocardia (dry, chalky, often with aerial hyphae).

-

Select individual colonies and re-streak onto fresh HV agar plates to obtain pure cultures.

-

-

Identification:

-

Perform Gram staining and acid-fast staining (modified Kinyoun method) on the purified isolates. Nocardia species are typically Gram-positive, branching filamentous bacteria that are partially acid-fast.

-

Further identification can be achieved through 16S rRNA gene sequencing.

-

References

- 1. Nocardia pseudobrasiliensis | Type strain | DSM 44290, ATCC 51512, CCUG 35436, CIP 104600, JCM 9894, CGMCC 4.1880, IFM 0624, NBRC 108224 | BacDiveID:10726 [bacdive.dsmz.de]

- 2. Nocardia pseudobrasiliensis | CCUG 60585 | BacDiveID:156160 [bacdive.dsmz.de]

- 3. Identification and Functional Analysis of the Nocardithiocin Gene Cluster in Nocardia pseudobrasiliensis | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Nocardicyclin A Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A is an anthracycline antibiotic produced by Nocardia pseudobrasiliensis.[1] Like other anthracyclines, it exhibits cytotoxic properties, making it a compound of interest for cancer research and drug development. This compound has demonstrated cytotoxic activity against L1210 and P388 leukemia cell lines.[1] This document provides a detailed experimental protocol for assessing the cytotoxicity of this compound in vitro, along with guidelines for data presentation and a proposed signaling pathway based on the known mechanisms of anthracyclines.

Data Presentation

Effective evaluation of a cytotoxic compound requires precise and clearly presented quantitative data. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. When conducting cytotoxicity assays with this compound, it is recommended to determine the IC50 values across multiple cell lines and time points.

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides a standardized format for presenting experimentally determined data.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Notes |

| L1210 | Murine Leukemia | 24 | Data to be determined | Lymphocytic leukemia model |

| 48 | Data to be determined | |||

| 72 | Data to be determined | |||

| P388 | Murine Leukemia | 24 | Data to be determined | Lymphocytic leukemia model |

| 48 | Data to be determined | |||

| 72 | Data to be determined | |||

| User-defined | e.g., Human Breast Cancer | 24 | Data to be determined | e.g., MCF-7, MDA-MB-231 |

| 48 | Data to be determined | |||

| 72 | Data to be determined | |||

| User-defined | e.g., Human Lung Cancer | 24 | Data to be determined | e.g., A549, H1299 |

| 48 | Data to be determined | |||

| 72 | Data to be determined | |||

| Non-cancerous control | e.g., Human Fibroblasts | 24 | Data to be determined | To assess selective toxicity |

| 48 | Data to be determined | |||

| 72 | Data to be determined |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a common and reliable method for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Selected cancer and non-cancerous cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the log of this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

As an anthracycline, this compound is presumed to share a similar mechanism of action with other well-studied members of this class, such as doxorubicin. The primary mechanisms of anthracycline-induced cytotoxicity involve DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

The following diagram illustrates the putative signaling pathways through which this compound may exert its cytotoxic effects.

Caption: Proposed signaling pathway for this compound cytotoxicity.

Pathway Description:

-

Cellular Uptake: this compound enters the cell and localizes to the nucleus and mitochondria.

-

Nuclear Events:

-

DNA Intercalation: The planar structure of the anthracycline molecule inserts between DNA base pairs, disrupting DNA replication and transcription.[1]

-

Topoisomerase II Inhibition: this compound can inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This leads to double-strand breaks in the DNA.[1]

-

-

Cytoplasmic Events:

-

Reactive Oxygen Species (ROS) Generation: this compound can undergo redox cycling, leading to the production of ROS. This induces oxidative stress, damaging cellular components including lipids, proteins, and DNA.

-

-

Downstream Effects:

-

DNA Damage Response: The accumulation of DNA damage triggers a cellular stress response.

-

Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M phase, to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.

-

Apoptosis: The combined effects of extensive DNA damage, mitochondrial dysfunction, and oxidative stress activate the intrinsic apoptotic pathway, leading to programmed cell death.

-

Conclusion

This document provides a framework for conducting and evaluating the cytotoxic effects of this compound. The detailed experimental protocol for the MTT assay offers a starting point for in vitro testing. While specific quantitative data and signaling pathways for this compound require further investigation, the provided templates and proposed mechanisms based on its chemical class serve as valuable guides for researchers in the field of oncology and drug discovery. It is crucial to adapt and optimize these protocols based on the specific cell lines and experimental conditions being used.

References

Cell-based Assay Methods for Testing Nocardicyclin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell-based assay methods for evaluating the biological activity of Nocardicyclin A, a novel anthracycline antibiotic. The protocols detailed below are designed for researchers in oncology, pharmacology, and drug discovery to assess the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this compound.

Introduction to this compound

This compound is an anthracycline antibiotic produced by Nocardia pseudobrasiliensis.[1] Structurally, it is characterized by 1- and 8-methoxyl groups, a 10-carbonyl group, and a novel carbon-methylated aminosugar constituent.[1] Preliminary studies have demonstrated its cytotoxic activity against L1210 and P388 leukemia cell lines, suggesting its potential as an anticancer agent.[1] As an anthracycline, this compound is presumed to exert its anticancer effects through mechanisms common to this class of drugs, including intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and induction of apoptosis.

I. Cytotoxicity Assessment of this compound

Application Note: The initial evaluation of an anticancer compound involves determining its cytotoxic potential against relevant cancer cell lines. The MTT assay is a colorimetric method that provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound. This value is a critical parameter for comparing its potency with other compounds and for selecting appropriate concentrations for further mechanistic studies.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the IC50 of this compound in L1210 and P388 leukemia cell lines.

Materials:

-

This compound

-

L1210 and P388 cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L1210 and P388 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Experimental Workflow for MTT Assay

References

Application Notes and Protocols: Antibacterial Susceptibility Testing of Nocardicyclin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A is an anthracycline antibiotic produced by the bacterium Nocardia pseudobrasiliensis.[1] As a member of the anthracycline class of compounds, it exhibits cytotoxic properties and has demonstrated antibacterial activity.[1] Notably, this compound is active against Gram-positive bacteria, including various species of Mycobacterium and Nocardia, while showing no activity against Gram-negative bacteria.[1] These characteristics make it a compound of interest for further investigation as a potential therapeutic agent.

This document provides a detailed protocol for determining the antibacterial susceptibility of various bacterial strains to this compound. The primary method described is the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of bacteria with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth in the wells of a microtiter plate is determined. The MIC value is the lowest concentration of this compound at which no growth is observed.

Data Presentation

The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of relevant bacterial strains. Researchers should populate this table with their experimentally determined data.

| Bacterial Strain | Organism Type | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | Gram-positive | |

| Enterococcus faecalis ATCC® 29212™ | Gram-positive | |

| Streptococcus pneumoniae ATCC® 49619™ | Gram-positive | |

| Bacillus subtilis ATCC® 6633™ | Gram-positive | |

| Mycobacterium smegmatis ATCC® 700084™ | Acid-fast | |

| Nocardia brasiliensis ATCC® 19296™ | Gram-positive, filamentous | |

| Escherichia coli ATCC® 25922™ | Gram-negative | |

| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative |

Experimental Protocol: Broth Microdilution Method

This protocol is intended for determining the MIC of this compound against aerobic Gram-positive bacteria and Mycobacterium species.

Materials:

-

This compound (powder)

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for Gram-positive bacteria

-

Middlebrook 7H9 Broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) for Mycobacterium and Nocardia species

-

Sterile deionized water or other appropriate solvent for this compound (e.g., methanol, DMSO - preliminary solubility testing is recommended)

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reagent reservoirs

Procedure:

-

Preparation of this compound Stock Solution:

-

Based on the general properties of anthracycline antibiotics, this compound is likely a reddish powder soluble in water or methanol. Perform initial solubility tests to determine the most appropriate solvent.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL (1000 µg/mL). For example, dissolve 1 mg of this compound powder in 1 mL of the chosen solvent.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in the appropriate sterile broth (CAMHB or Middlebrook 7H9 with OADC) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

-

-

Preparation of this compound Dilutions in the Microtiter Plate:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (or a working dilution) to the first well of each row to be tested. This will result in a total volume of 200 µL.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will leave 100 µL in each well.

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

The final volume in each well will be 200 µL.

-

Include a growth control well (containing 100 µL of broth and 100 µL of the bacterial inoculum, but no this compound) and a sterility control well (containing 200 µL of uninoculated broth).

-

-

Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C.

-

Incubation times:

-

Gram-positive bacteria: 16-20 hours.

-

Mycobacterium and Nocardia species: Incubation times may be longer, typically 3-7 days or until sufficient growth is observed in the growth control well.

-

-

-

Determination of the MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the U-shaped well indicates growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Quality Control:

-

Concurrent to testing this compound, perform susceptibility testing with standard quality control strains with known MIC values for other antibiotics to ensure the validity of the testing procedure.

-

Recommended QC strains for Gram-positive testing include Staphylococcus aureus ATCC® 25923™ and Enterococcus faecalis ATCC® 29212™.

-

The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Visualizations

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of Nocardicyclin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin A is an anthracycline antibiotic with potential as an anticancer agent. Preliminary studies have indicated its cytotoxic activity against murine leukemia cell lines L1210 and P388. As a member of the anthracycline class of compounds, this compound is believed to exert its cytotoxic effects through the inhibition of topoisomerase II and intercalation into DNA.[1][2][3] This dual mechanism disrupts DNA replication and repair, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

These application notes provide a comprehensive overview and detailed protocols for the in vitro cytotoxicity screening of this compound. The following sections outline the necessary materials, step-by-step procedures for key assays, and data interpretation guidelines to assess the compound's anticancer potential.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented. Actual IC50 values should be determined experimentally.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |

| L1210 | Murine Leukemia | 0.5 | 0.2 |

| P388 | Murine Leukemia | 0.8 | 0.3 |

| MCF-7 | Human Breast Cancer | 1.2 | 0.5 |

| HeLa | Human Cervical Cancer | 1.5 | 0.6 |

| A549 | Human Lung Cancer | 2.0 | 0.8 |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., L1210, P388, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Follow steps 1-5 of the MTT assay protocol.

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2]

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

-

Harvest the cells, wash with cold PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

Visualization of Workflows and Signaling Pathways

Caption: Experimental workflow for the in vitro cytotoxicity screening of this compound.

Caption: Proposed mechanism of action of this compound in cancer cells.

Disclaimer: The quantitative data presented in this document is for illustrative purposes only and is not based on published experimental results for this compound. The proposed mechanism of action is based on the known activities of the anthracycline class of compounds. Researchers should perform their own experiments to determine the specific cytotoxic effects and mechanisms of this compound.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Nocardicyclin A Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract